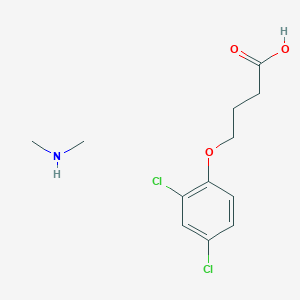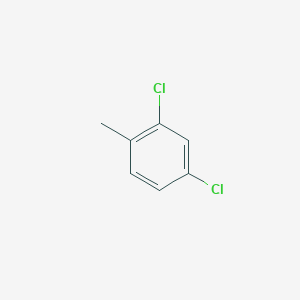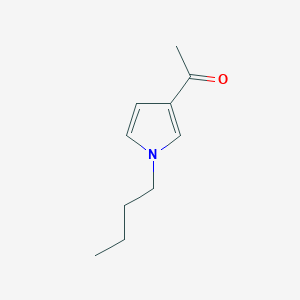![molecular formula C9H9F3O B165597 (1R)-1-[2-(trifluoromethyl)phenyl]ethanol CAS No. 127852-29-3](/img/structure/B165597.png)
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of 2-(trifluoromethyl)acetophenone using biocatalysts. For instance, recombinant Escherichia coli cells can be employed to catalyze the reduction in a polar organic solvent-aqueous medium, such as isopropanol, to achieve high enantioselectivity and yield . Another approach involves the use of metal catalysts, such as manganese complexes, to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound often involves scalable biocatalytic processes. These processes utilize recombinant whole-cell catalysis in optimized reaction media to enhance substrate solubility and reaction efficiency. The use of cosolvents like isopropanol and surfactants such as Tween-20 can significantly improve the yield and enantiomeric excess of the product .
化学反応の分析
Types of Reactions
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products Formed
Oxidation: 2-(trifluoromethyl)acetophenone
Reduction: 1-(2-(trifluoromethyl)phenyl)ethane
Substitution: Various substituted phenyl ethanols depending on the nucleophile used
科学的研究の応用
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is utilized in the development of agrochemicals and materials with enhanced properties.
作用機序
The mechanism of action of (1R)-1-[2-(trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its efficacy .
類似化合物との比較
Similar Compounds
- (1R)-1-[3-(trifluoromethyl)phenyl]ethanol
- (1R)-1-[4-(trifluoromethyl)phenyl]ethanol
- α-trifluoromethylstyrene derivatives
Uniqueness
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. Compared to its isomers, this compound exhibits different reactivity and selectivity in chemical reactions, making it valuable for targeted applications in pharmaceuticals and materials science .
特性
IUPAC Name |
(1R)-1-[2-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6,13H,1H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHBIJJTMFYTPY-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
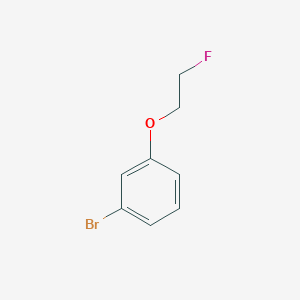
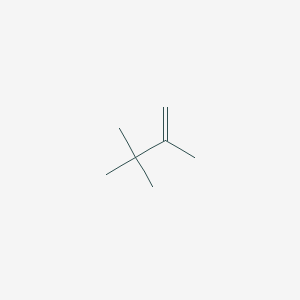
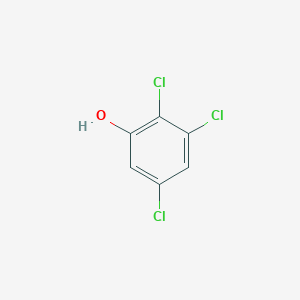
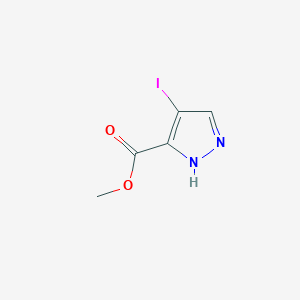



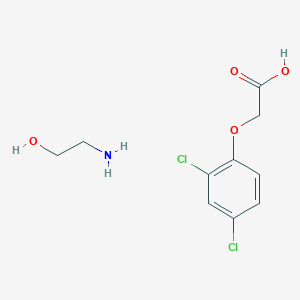
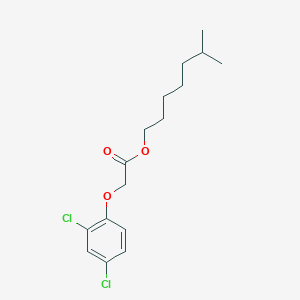
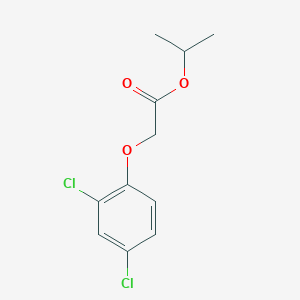
![3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B165541.png)
